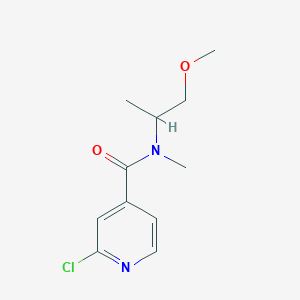![molecular formula C23H22N2O2S B2429735 2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946245-87-0](/img/structure/B2429735.png)
2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at what reactants are needed, what products are formed, and what conditions are required .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimalarial Activity
Compounds with similar structures have been synthesized and evaluated for their antimalarial activity, demonstrating significant efficacy against Plasmodium berghei in mice. Such studies highlight the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).
Structural and Fluorescence Studies
Research involving amide-containing isoquinoline derivatives has explored their structural aspects, including the formation of crystalline salts and inclusion compounds. These compounds have exhibited unique fluorescence properties when interacting with certain chemicals, suggesting their utility in fluorescence-based applications (Karmakar et al., 2007).
Synthesis Techniques
Innovations in synthesis methods for similar compounds, such as the iodine-mediated cyclization process, have been documented. These methodologies provide valuable insights into the efficient synthesis of complex heterocyclic compounds, which can be applied in the synthesis of pharmaceuticals and materials science (Kobayashi et al., 2007).
Anticancer and Antiviral Properties
Derivatives with similar structural frameworks have shown promising results in treating viral infections such as Japanese encephalitis. The compounds exhibited significant antiviral and antiapoptotic effects in vitro, suggesting their potential in antiviral therapy (Ghosh et al., 2008).
Heterocyclic Chemistry
Research on tetrahydroquinolines and related heterocycles has led to the discovery of compounds with diverse biological activities. These studies contribute to the broader field of heterocyclic chemistry, which is crucial for the development of new drugs and materials (Al-Taifi et al., 2016).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by F2040-0240. Compounds with similar structures have been found to participate in various biochemical processes, suggesting that f2040-0240 may also be involved in multiple pathways .
Pharmacokinetics
The metabolism and excretion of this compound would likely depend on its specific interactions with metabolic enzymes and transporters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F2040-0240. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-16-5-2-6-17(13-16)14-22(26)24-19-9-10-20-18(15-19)7-3-11-25(20)23(27)21-8-4-12-28-21/h2,4-6,8-10,12-13,15H,3,7,11,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQZXYXMFHBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2429655.png)
![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2429657.png)
![1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2429659.png)
![Methyl 2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2429660.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2429662.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2429663.png)


![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)



